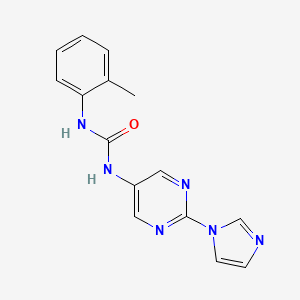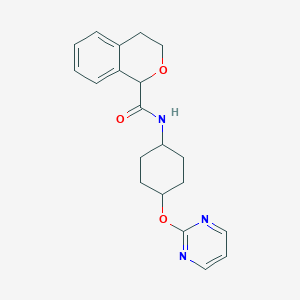
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential use in treating various diseases.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Building Blocks : Compounds similar to "1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea" serve as building blocks in supramolecular chemistry and have applications in synthesizing pharmacologically active compounds, explosives, and gelators. The development of new methods for synthesizing glycolurils and their analogues is of particular interest due to their widespread applications across various scientific and technological fields (Kravchenko, Baranov, & Gazieva, 2018).
- Cyclocondensation Reactions : Research into cyclocondensation reactions involving methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with N-substituted ureas leads to the formation of diverse cyclic compounds, demonstrating the versatility of pyrimidin-2-yl)imines in synthesizing novel heterocycles (Sokolov, Aksinenko, Epishina, & Goreva, 2013).
Applications in Drug Discovery and Biology
- Antiproliferative Agents : A series of (imidazo[1,2-a]pyrazin-6-yl)ureas have been synthesized and evaluated for their antiproliferative activity against non-small cell lung cancer cell lines, highlighting the potential of imidazole-pyrimidine derivatives in cancer therapy (Bazin et al., 2016).
- Scaffold for Drug Development : The synthesis and functionalization of imidazo[1,2-a]pyrimidines have been explored extensively, with these compounds serving as a privileged scaffold for drug development due to their wide range of applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).
Molecular Structure and Properties
- Crystal Structure Analysis : Studies on the crystal structure of related compounds provide insights into the molecular architecture and potential interactions, which are crucial for designing compounds with desired physical and chemical properties (Jeon et al., 2015).
Properties
IUPAC Name |
1-(2-imidazol-1-ylpyrimidin-5-yl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-11-4-2-3-5-13(11)20-15(22)19-12-8-17-14(18-9-12)21-7-6-16-10-21/h2-10H,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMIEEKDHWHBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[[3-(2-methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methyl]propanamide](/img/structure/B2875462.png)

![(1R,5S)-bicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2875465.png)
![2-methyl-N-[3-[2-[(2-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2875467.png)


![2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid](/img/structure/B2875473.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2875476.png)
![3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2875480.png)
![Ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2875481.png)
![4-[(dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2875482.png)
![N-[2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2875483.png)
![2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2875484.png)
![4-(2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2875485.png)
